molecular formula C13H30O3Si4 B1588640 Tris(vinyldimethylsiloxy)methylsilane CAS No. 60111-52-6

Tris(vinyldimethylsiloxy)methylsilane

Cat. No. B1588640
CAS RN: 60111-52-6
M. Wt: 346.72 g/mol
InChI Key: YQPHUWZVHLZEPI-UHFFFAOYSA-N
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Description

Tris(vinyldimethylsiloxy)methylsilane is an organosilicon compound . It is a liquid substance with the molecular formula C13H30O3Si4 .


Molecular Structure Analysis

The molecular structure of Tris(vinyldimethylsiloxy)methylsilane contains a total of 49 bonds, including 19 non-H bonds, 3 multiple bonds, 9 rotatable bonds, and 3 double bonds .


Physical And Chemical Properties Analysis

Tris(vinyldimethylsiloxy)methylsilane is a liquid with a boiling point of 135-140°C, a density of 0.89 g/mL, and a refractive index of 1.4148 at 20°C . The molecular weight is approximately 346.72 g/mol .

Scientific Research Applications

Improved Monomer Preparation for Silicon Carbide-Silicon Nitride Fibers

Tris(N-methylamino)methylsilane, a related compound, is used in an improved process for large-scale production. This is a precursor for silicon carbide-silicon nitride fibers, which exhibit high tensile modulus, strength, and electrical resistivity (Penn, Ledbetter, & Clemons, 1984).

Aggregation Behavior and Interaction of Cationic Trisiloxane Surfactants

Cationic trisiloxane surfactants with phenyl or vinyl groups have been studied for their micellization behavior and intermolecular interactions. These compounds demonstrate significant surface activity and self-assembly into spherical aggregates in aqueous solutions (Chen & Tan, 2020).

Lithiation of Tris(methylamino)methylsilane

A study on the lithiation of tris(methylamino)methylsilane to form a trifunctional lithium amide has been conducted. This process is important for creating polymetallated nitrogen functions in the chemical structure (Huber, Jockisch, & Schmidbaur, 1999).

Synthesis of Thermally Resistant UV-Curable Polysiloxanes

Research on synthesizing novel polysiloxanes with bulky side chain tris(trimethylsilyl)hexyl and reactive glycidoxypropyl substituents has been conducted. These are used for creating cross-linked structures, potentially useful as membranes for fluid separation at high temperatures (Kowalewska & Stanczyk, 2003).

Silicone Elastomers for Dielectric Elastomer Transducers

A study focused on the synthesis of vinyl end-functionalized polysiloxanes containing varying amounts of trifluoropropyl groups for use in dielectric elastomer transducers. These materials demonstrate significant mechanical, dielectric, and electromechanical properties (Dascalu et al., 2015).

Radially Layered Copoly (Amidoamine-Organosilicon) Dendrimers

The synthesis of radially layered copoly-dendrimers with hydrophilic poly(amidoamine) interiors and hydrophobic organosilicon surfaces has been achieved. These dendrimers have novel surface properties and potential applications in various fields (Dvornic et al., 2000).

Safety And Hazards

Tris(vinyldimethylsiloxy)methylsilane may cause irritation to the respiratory tract, skin, and eyes. In case of exposure, it is recommended to remove contaminated clothing and shoes, seek medical advice immediately, and show the label where possible .

properties

IUPAC Name

tris[[ethenyl(dimethyl)silyl]oxy]-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30O3Si4/c1-11-17(4,5)14-20(10,15-18(6,7)12-2)16-19(8,9)13-3/h11-13H,1-3H2,4-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPHUWZVHLZEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208862
Record name 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(vinyldimethylsiloxy)methylsilane

CAS RN

60111-52-6
Record name 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60111-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.400
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tris(vinyldimethylsiloxy)methylsilane
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Tris(vinyldimethylsiloxy)methylsilane
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Tris(vinyldimethylsiloxy)methylsilane
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Tris(vinyldimethylsiloxy)methylsilane
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Tris(vinyldimethylsiloxy)methylsilane

Citations

For This Compound
3
Citations
J Kumpfmueller, K Stadlmann, Z Li, V Satzinger… - MRS Online …, 2012 - Springer
Two-photon polymerization (2PP) is an emerging tool in the field of additive manufacturing technologies, which allows for the elegant 3D lithographic production by means of …
Number of citations: 2 link.springer.com
J Kumpfmueller, K Stadlmann, Z Li… - Designed Monomers …, 2014 - Taylor & Francis
In this contribution, we present two flexible thiol-ene-based hybrid materials based on epoxy and acetoxy polysiloxane matrix materials. The latter cross-linking mechanisms allow for …
Number of citations: 28 www.tandfonline.com
SE Denmark, Z Wang - Journal of Organometallic Chemistry, 2001 - Elsevier
Commercially available vinylpolysiloxane (1) rapidly undergoes cross-coupling reactions with aryl and alkenyl iodides in the presence of tetrabutylammonium fluoride (two to three …
Number of citations: 75 www.sciencedirect.com

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